

Unveiling (±)-trans-GK563: A Technical Guide to a Potent iPLA₂ Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of (\pm)-trans-**GK563**, a potent and selective inhibitor of group VIA calcium-independent phospholipase A₂ (GVIA iPLA₂). This document details its chemical identifiers, physicochemical properties, and its role in the context of β -cell apoptosis, supported by experimental data and a visualization of the relevant signaling pathway.

Chemical Structure and Properties

(\pm)-trans-**GK563** is a novel β -lactone-based inhibitor that has demonstrated high potency against GVIA iPLA2. Its chemical identity and key properties are summarized below.



Identifier	Value	Source
IUPAC Name	(3S,4S)-3-(4-phenylbutyl)-4- propyloxetan-2-one	[1]
Canonical SMILES	O=C1INVALID-LINK INVALID-LINKO1	[2]
InChI Key	IAYKBJFWLAKGMR- GJZGRUSLSA-N	[1]
Molecular Formula	C16H22O2	[1][2]
Molecular Weight	246.3 g/mol	_
CAS Number	2351820-19-2	_

Table 1: Chemical Identifiers for (±)-trans-GK563

Physicochemical Data

The solubility and storage conditions for (±)-trans-**GK563** are crucial for its experimental handling and stability.

Property	Value	Source
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol	
Storage	Store at -20°C	-

Table 2: Physicochemical Properties of (±)-trans-GK563

Biological Activity and Selectivity

(\pm)-trans-**GK563** is a highly potent inhibitor of GVIA iPLA₂ and exhibits significant selectivity over the cytosolic phospholipase A₂ (cPLA₂).



Target	IC50	Source
GVIA iPLA ₂	1 nM	
GVIA cPLA ₂	22 μΜ	_

Table 3: Inhibitory Activity of (±)-trans-GK563

The mechanism of inhibition involves the β -lactone ring, which is known to covalently modify the catalytic serine residues within the active site of phospholipases.

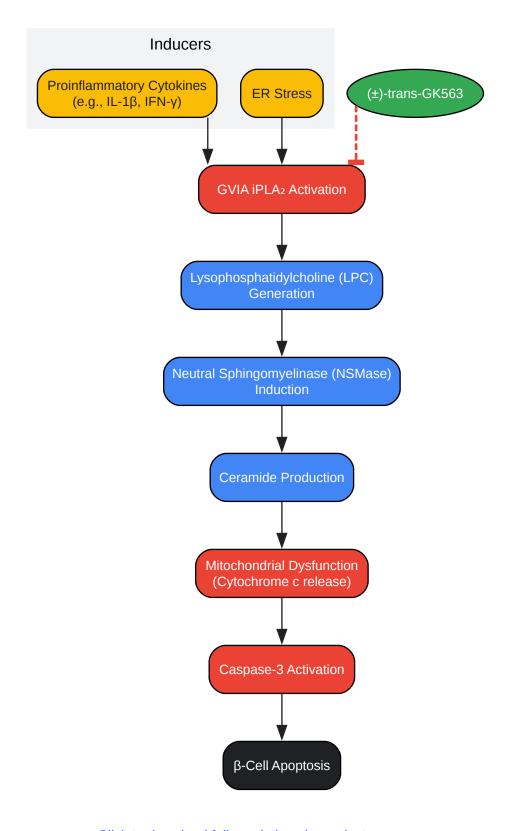
Role in β-Cell Apoptosis Signaling Pathway

(±)-trans-**GK563** has been shown to inhibit apoptosis in INS-1 β -cells induced by proinflammatory cytokines such as IL-1 β and IFN- γ at concentrations of 1 and 10 μ M. This antiapoptotic effect is attributed to its inhibition of GVIA iPLA₂, a key enzyme in a signaling cascade that leads to programmed cell death in pancreatic β -cells.

The signaling pathway initiated by proinflammatory cytokines and leading to β-cell apoptosis involves the induction of GVIA iPLA₂. The activation of iPLA₂ leads to the production of lysophosphatidylcholine (LPC), which in turn induces neutral sphingomyelinase (NSMase). NSMase catalyzes the hydrolysis of sphingomyelin to produce ceramide. Ceramide then acts on the mitochondria, triggering the intrinsic pathway of apoptosis through the release of cytochrome c and subsequent activation of executioner caspases like caspase-3.

Below is a diagram illustrating this signaling pathway and the point of intervention for (±)-trans-GK563.





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Caption: Signaling pathway of cytokine-induced β -cell apoptosis via GVIA iPLA2 and its inhibition by (±)-trans-**GK563**.



Experimental Protocols

Detailed experimental protocols for the synthesis of (±)-trans-**GK563** and the specific assays used to determine its biological activity are critical for reproducibility.

Synthesis of (±)-trans-GK563

A detailed, step-by-step experimental protocol for the chemical synthesis of (\pm)-trans-**GK563** is not publicly available in the searched resources. General methods for β -lactone synthesis often involve the cycloaddition of ketenes with aldehydes or ketones, or the lactonization of β -hydroxy carboxylic acids. The specific reagents, reaction conditions, and purification methods for (\pm)-trans-**GK563** would be found in specialized medicinal chemistry literature.

In Vitro iPLA₂ Inhibition Assay

The inhibitory activity of (±)-trans-**GK563** against GVIA iPLA₂ was determined using a radioactivity-based mixed micelle assay. While the specific, detailed protocol for this compound is not provided in the available search results, a general methodology for such an assay is as follows:

- Preparation of Mixed Micelles: A substrate mixture is prepared containing a radiolabeled phospholipid (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine), a non-ionic surfactant (e.g., Triton X-100), and a lipid activator (e.g., dioleoylglycerol) in a buffered solution.
- Enzyme and Inhibitor Incubation: Purified recombinant human GVIA iPLA₂ is pre-incubated with varying concentrations of (±)-trans-**GK563** (or vehicle control) in an assay buffer at a specified temperature and for a set duration to allow for inhibitor binding.
- Initiation of Reaction: The enzymatic reaction is initiated by adding the mixed micelle substrate to the enzyme-inhibitor mixture.
- Reaction Quenching and Extraction: After a defined incubation period, the reaction is terminated by adding a quenching solution (e.g., a mixture of organic solvents like Dole's reagent). The released radiolabeled fatty acid is then extracted from the aqueous phase.



- Quantification: The amount of radioactivity in the extracted organic phase, corresponding to the released fatty acid, is measured using liquid scintillation counting.
- Data Analysis: The percentage of enzyme inhibition at each concentration of (±)-trans-**GK563** is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the dose-response data to a suitable pharmacological model.

Conclusion

(\pm)-trans-**GK563** is a valuable research tool for studying the roles of GVIA iPLA2 in various physiological and pathological processes, particularly in the context of β -cell apoptosis and diabetes. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. Further research into its pharmacokinetic and pharmacodynamic properties will be essential to evaluate its therapeutic potential.

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